molecular formula C17H20N6S B15123446 N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B15123446
M. Wt: 340.4 g/mol
InChI Key: BMEODPCONAYGCE-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves multiple steps, starting with the preparation of the thieno[3,2-c]pyridine core. This core can be synthesized through the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides using reagents such as formic acid or triethyl orthoformate . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyrimidine moiety under controlled conditions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-c]pyridine derivatives and piperazine-containing molecules. Compared to these, N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C17H20N6S

Molecular Weight

340.4 g/mol

IUPAC Name

N-ethyl-4-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C17H20N6S/c1-2-18-17-20-7-4-15(21-17)22-8-10-23(11-9-22)16-13-5-12-24-14(13)3-6-19-16/h3-7,12H,2,8-11H2,1H3,(H,18,20,21)

InChI Key

BMEODPCONAYGCE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC4=C3C=CS4

Origin of Product

United States

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